An In-depth Technical Guide to 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(2-bromo-4-chlorophenoxy)acetohydrazide, a halogenated phenoxyacetic acid derivative with significant potential in agrochemical and pharmaceutical research. We will delve into its chemical architecture, a detailed synthesis protocol with mechanistic insights, and an exploration of its prospective biological activities, grounded in the established properties of related chemical classes.
Molecular Structure and Physicochemical Properties
2-(2-Bromo-4-chlorophenoxy)acetohydrazide is a multifaceted organic molecule featuring a di-halogenated phenyl ring ether-linked to an acetohydrazide moiety. This unique combination of functional groups is pivotal to its chemical reactivity and anticipated biological functions.
The core structure consists of a benzene ring substituted with both a bromine and a chlorine atom at positions 2 and 4, respectively. This halogenation pattern is crucial for modulating the electronic properties of the aromatic system and influencing its interaction with biological targets. The phenoxy ether linkage connects this aromatic core to an acetyl group, which is further functionalized with a hydrazide group (-NHNH2). The presence of the hydrazide functional group opens up a vast potential for derivatization and is a key contributor to the compound's bioactivity.[1][2][3]
Table 1: Physicochemical Properties of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide
| Property | Value | Source |
| CAS Number | 443908-11-0 | [4] |
| Molecular Formula | C₈H₈BrClN₂O₂ | [4] |
| Molecular Weight | 279.52 g/mol | [4] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF | General knowledge of similar compounds |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Synthesis of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: A Two-Step Approach
The synthesis of 2-(2-bromo-4-chlorophenoxy)acetohydrazide is most efficiently achieved through a two-step process. This involves an initial Williamson ether synthesis to create an intermediate ester, followed by hydrazinolysis to yield the final product.
Step 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate
The first step is a classic Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromo-4-chlorophenol is reacted with ethyl bromoacetate in the presence of a base.
Diagram 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate
Caption: Williamson ether synthesis of the intermediate ester.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorophenol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and acetone as the solvent.
-
Addition of Reagents: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed from the filtrate under reduced pressure.
-
Purification: The resulting crude product is dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate. Further purification can be achieved by column chromatography if necessary.[5]
Rationale for Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. It is preferred over stronger bases like sodium hydride to minimize side reactions.[6]
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism of the Williamson ether synthesis.[7][8]
-
Ethyl Bromoacetate: The bromo- leaving group is highly effective in Sₙ2 reactions, leading to a good reaction rate and yield.[5]
Step 2: Hydrazinolysis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate
The second step involves the conversion of the synthesized ester to the desired acetohydrazide through reaction with hydrazine hydrate.
Diagram 2: Hydrazinolysis to form the final product
Caption: Formation of the acetohydrazide via hydrazinolysis.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (80% solution, 2-3 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Work-up: After reflux, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 2-(2-bromo-4-chlorophenoxy)acetohydrazide.[9]
Mechanistic Insights:
Hydrazinolysis is a nucleophilic acyl substitution reaction. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group, leading to the formation of the more stable hydrazide.[9] The use of excess hydrazine hydrate drives the reaction to completion.
Spectral Properties (Predicted)
Table 2: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets in the range of 6.8-7.5 ppm).- Methylene protons (-O-CH₂-) as a singlet around 4.5-5.0 ppm.- Amine protons (-NH-NH₂) as broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Methylene carbon (-O-CH₂-) around 65-75 ppm.- Carbonyl carbon (-C=O) around 165-175 ppm. |
| IR (KBr) | - N-H stretching vibrations (hydrazide) in the range of 3200-3400 cm⁻¹.- C=O stretching (amide I band) around 1640-1680 cm⁻¹.- N-H bending (amide II band) around 1520-1550 cm⁻¹.- C-O-C stretching (ether) around 1200-1250 cm⁻¹.- C-Br and C-Cl stretching in the fingerprint region. |
| Mass Spec. | - A molecular ion peak corresponding to its molecular weight.- Characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
Potential Biological Activities and Mechanism of Action
The chemical structure of 2-(2-bromo-4-chlorophenoxy)acetohydrazide suggests potential applications in both agriculture and medicine.
Herbicidal Activity
As a derivative of phenoxyacetic acid, this compound is a strong candidate for herbicidal activity. Phenoxy herbicides are known to act as synthetic auxins.[12][13]
Diagram 3: Proposed Herbicidal Mechanism of Action
Caption: Proposed mechanism of herbicidal action.
Mechanism of Action:
-
Uptake and Translocation: The compound is likely absorbed by the leaves and roots of the plant and translocated to the meristematic tissues where growth occurs.
-
Auxin Mimicry: In the plant, it is hypothesized that the acetohydrazide moiety may be hydrolyzed to the corresponding phenoxyacetic acid, the active herbicidal agent. This acid mimics the natural plant hormone auxin (indole-3-acetic acid).
-
Disruption of Growth Regulation: The synthetic auxin binds to auxin receptors, leading to an uncontrolled and unsustainable level of growth signals. This disrupts the normal hormonal balance that regulates cell division, elongation, and differentiation.
-
Physiological Effects: The uncontrolled growth leads to symptoms such as twisting of stems and leaves (epinasty), and ultimately, the death of the plant due to the exhaustion of resources and disruption of vascular tissues.[12][13]
The presence of bromo and chloro substituents on the phenyl ring is known to enhance the herbicidal efficacy of phenoxyacetic acids.[12]
Antifungal Activity
The hydrazide moiety is a well-known pharmacophore in many antifungal agents.[1][2][3] Therefore, 2-(2-bromo-4-chlorophenoxy)acetohydrazide and its derivatives are promising candidates for the development of novel fungicides.
Potential Mechanisms of Antifungal Action:
-
Enzyme Inhibition: Hydrazides can chelate metal ions essential for the function of fungal enzymes or directly inhibit key enzymes involved in fungal metabolism.
-
Disruption of Cell Wall Synthesis: Some antifungal agents interfere with the synthesis of chitin or other essential components of the fungal cell wall, leading to cell lysis.
-
Membrane Disruption: The lipophilic nature of the bromo-chlorophenyl group could facilitate interaction with and disruption of the fungal cell membrane.
Further research is required to elucidate the specific antifungal mechanism of this compound.
Safety and Handling
As with all laboratory chemicals, 2-(2-bromo-4-chlorophenoxy)acetohydrazide should be handled with appropriate safety precautions. While specific toxicity data is not available, related halogenated aromatic compounds and hydrazides can be hazardous.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[14][15][16]
Conclusion and Future Directions
2-(2-Bromo-4-chlorophenoxy)acetohydrazide is a synthetically accessible molecule with a high potential for biological activity. Its structural features suggest promising applications as both a herbicide and an antifungal agent. This technical guide provides a solid foundation for researchers interested in exploring this compound further.
Future research should focus on:
-
Optimization of Synthesis: Developing a more streamlined and high-yielding synthesis protocol.
-
Comprehensive Biological Screening: Conducting extensive in vitro and in vivo studies to evaluate its herbicidal and antifungal efficacy against a wide range of species.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the chemical structure impact its biological activity.
-
Toxicological Evaluation: Performing detailed toxicological studies to assess its safety profile for potential commercial applications.
References
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PMC. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]
-
A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). ACS Publications. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. [Link]
-
4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). PMC. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]
-
Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). PMC. [Link]
-
Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). ResearchGate. [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PMC. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]
- Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.
-
An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2025). ResearchGate. [Link]
-
Williamson ether synthesis. chemeurope.com. [Link]
-
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide. PubChemLite. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. [Link]
-
Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. ResearchGate. [Link]
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [No Source Found]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). (2024). ResearchGate. [Link]
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 443908-11-0|2-(2-Bromo-4-chlorophenoxy)acetohydrazide|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson_ether_synthesis [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. cdhfinechemical.com [cdhfinechemical.com]
